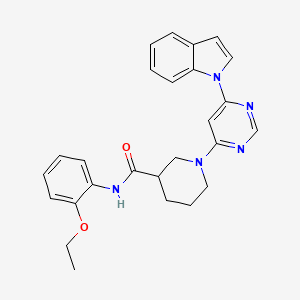

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c1-2-33-23-12-6-4-10-21(23)29-26(32)20-9-7-14-30(17-20)24-16-25(28-18-27-24)31-15-13-19-8-3-5-11-22(19)31/h3-6,8,10-13,15-16,18,20H,2,7,9,14,17H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECFTJPPLCHZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Pyrimidine Ring Construction: The pyrimidine ring can be formed via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

Coupling Reactions: The final step involves coupling the indole, pyrimidine, and piperidine moieties using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cancer Therapy

Research indicates that derivatives of piperidine, including the compound , exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific pathways involved in tumor growth and proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell cycle progression .

- Case Study : In a study involving FaDu hypopharyngeal tumor cells, compounds derived from piperidine structures showed enhanced cytotoxicity compared to standard treatments like bleomycin .

Inflammatory Diseases

The compound has also been investigated for its potential in treating inflammatory diseases:

- Targeting PI3Kδ : Similar indole-pyrimidine derivatives have been identified as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key player in immune responses and inflammation. The inhibition of this pathway can lead to reduced inflammation and improved outcomes in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Clinical Implications : The design of small-molecule inhibitors targeting PI3Kδ is crucial for developing new therapies for inflammatory diseases, showcasing the relevance of the compound's structural features .

Antiviral Activity

Recent studies have explored the antiviral potential of similar compounds:

- Mechanism : Compounds with structural similarities have demonstrated efficacy against viruses by inhibiting viral replication processes .

- Research Findings : Certain derivatives exhibited significant antiviral activity with low IC50 values, indicating their potential as therapeutic agents against viral infections .

Mechanism of Action

The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison Table

†Estimated based on structural analogs.

Research Implications

- Indole Positioning : Indol-1-yl on pyrimidine may engage in unique π-stacking interactions versus indol-3-yl derivatives, influencing target selectivity .

- Heterocyclic Core : Pyrimidine offers hydrogen-bonding sites (N1 and N3) absent in pyridine analogs, which could enhance binding to enzymes or receptors .

Biological Activity

The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure, featuring an indole moiety, a pyrimidine ring, and a piperidine group, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 364.44 g/mol. The structural components include:

- Indole ring : Known for its role in various biological activities.

- Pyrimidine ring : Often associated with nucleic acid metabolism and enzyme inhibition.

- Piperidine moiety : Commonly found in many pharmacologically active compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance:

- In vitro studies have shown that derivatives of indole and pyrimidine can effectively reduce cell viability in breast cancer (MDA-MB-231) and liver cancer (HepG2) models .

- Mechanism : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties:

- In vitro assays have indicated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

- Case Study : A related pyrimidine derivative showed significant COX-2 inhibition with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Emerging data suggests that the compound may possess antimicrobial properties:

- Testing against Mycobacterium tuberculosis has indicated potential efficacy, although specific data on this compound is limited .

Research Findings

Recent research has focused on synthesizing and evaluating the biological activities of compounds related to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide. Notable findings include:

Case Studies

- Anticancer Study : A series of indole-pyrimidine derivatives were tested for their ability to inhibit cancer cell growth. The most potent compounds exhibited IC50 values in the low micromolar range against multiple cancer types, indicating strong anticancer potential.

- Inflammation Model : In a carrageenan-induced paw edema model, a structurally similar compound demonstrated significant anti-inflammatory activity, suggesting that modifications to the piperidine or pyrimidine rings could enhance efficacy against inflammation.

Q & A

Basic: What are the critical synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Azetidine/piperidine ring formation : Achieved via cyclization reactions under controlled temperatures (e.g., 60–80°C) using catalysts like Pd(PPh₃)₄ for cross-coupling .

- Functional group introduction : The pyrimidine-indole moiety is introduced via Suzuki-Miyaura coupling, requiring anhydrous conditions and inert atmospheres (e.g., nitrogen) .

- Carboxamide linkage : Activated using coupling agents like HATU or EDC in the presence of DIPEA to ensure high yields (~70–85%) .

Key optimization factors :

Advanced: How can structural modifications at the indole or ethoxyphenyl groups enhance target selectivity?

Answer:

Structure-Activity Relationship (SAR) strategies :

- Indole substitutions : Introducing electron-withdrawing groups (e.g., -F, -CF₃) at the indole 5-position improves binding to kinase domains (e.g., ALK inhibition ).

- Ethoxyphenyl modifications : Replacing the ethoxy group with bulkier substituents (e.g., trifluoromethoxy) enhances blood-brain barrier penetration, as seen in GPR52 agonists .

- Piperidine ring adjustments : Methylation at C3 reduces metabolic degradation, improving half-life in vivo .

Methodology :

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR (400–500 MHz) in DMSO-d₆ or CDCl₃ to verify proton environments and carboxamide linkages .

- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm; ≥98% purity threshold .

- Mass spectrometry : HRMS (ESI) to validate molecular ions (e.g., m/z 488.527 for C₂₅H₂₅FN₈O₂) .

- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

Strategies include :

- Dose-response reevaluation : Test compound across a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .

- Cell line validation : Use isogenic models (e.g., CRISPR-edited vs. wild-type) to isolate target-specific effects .

- Off-target screening : Employ proteome-wide assays (e.g., KINOMEscan) to identify confounding interactions .

Case example : Discrepancies in apoptosis induction may stem from differential expression of Bcl-2 family proteins in cell lines .

Basic: What in vitro assays assess anticancer potential?

Answer:

- Proliferation assays : MTT or CellTiter-Glo® in cancer lines (e.g., HeLa, MCF-7) over 72 hours .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining; caspase-3/7 activation via luminescence .

- Migration inhibition : Transwell assays with Matrigel-coated membranes .

Controls : Include staurosporine (apoptosis inducer) and untreated cells .

Advanced: How to integrate computational modeling with experimental data for target prediction?

Answer:

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate binding stability (e.g., 100 ns trajectories) .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

- Machine learning : Train models on ChEMBL data to predict off-target liabilities .

Validation : Compare docking scores (e.g., Glide SP) with IC₅₀ values from kinase assays .

Basic: What storage conditions ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solubility : Lyophilize and reconstitute in DMSO (10 mM stock) to avoid hydrolysis .

- Long-term stability : Monitor via HPLC every 6 months; discard if purity drops below 95% .

Advanced: What strategies mitigate metabolic instability in preclinical models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.